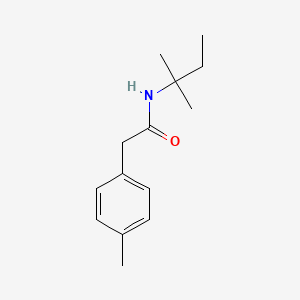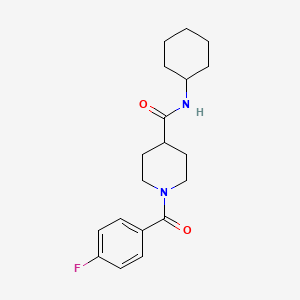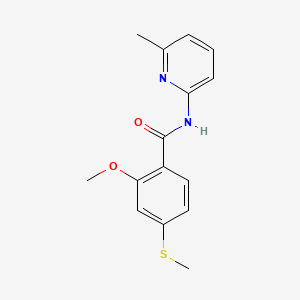
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. DPA belongs to the class of amides and has been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating the activity of various neurotransmitters such as GABA and glutamate. This compound has also been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. This compound has also been found to modulate the activity of various neurotransmitters such as GABA and glutamate, which are involved in the regulation of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, this compound has some limitations for lab experiments. It is not very water-soluble and has poor bioavailability. This limits its use in in vivo experiments and requires the use of appropriate delivery systems.
Zukünftige Richtungen
There are several future directions for the study of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide. One potential direction is the development of novel delivery systems that can improve the bioavailability of this compound. Another potential direction is the study of the potential applications of this compound in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It possesses a wide range of biological activities such as analgesic, anti-inflammatory, and antipyretic effects. This compound has also been found to exhibit anticonvulsant and neuroprotective properties. The synthesis of this compound involves the reaction of 4-methylacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. This compound has several advantages for lab experiments but also has some limitations. Further studies are needed to fully understand the potential applications of this compound in the treatment of various neurological disorders.
Synthesemethoden
The synthesis of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-methylacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. The resulting product is then subjected to a reaction with dimethylamine to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities such as analgesic, anti-inflammatory, and antipyretic effects. This compound has also been found to exhibit anticonvulsant and neuroprotective properties. These properties make this compound a potential candidate for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methylbutan-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-14(3,4)15-13(16)10-12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVNJDFYYBCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)
![9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)

![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)

![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)
